2,2-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one
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Overview
Description
2,2-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a chromanone core structure with a boronic ester group attached to it. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of a benzylic C-H bond in the presence of a boron reagent such as pinacolborane. The reaction conditions often include a palladium catalyst, a base, and a solvent like toluene or THF (tetrahydrofuran) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The chromanone core can be reduced to form the corresponding alcohol.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
2,2-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one has a wide range of applications in scientific research:
Biology: Potential use in the development of boron-containing drugs or as a probe in biological studies.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The chromanone core may also interact with biological targets, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
2,2-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one is unique due to its chromanone core structure combined with a boronic ester group. This combination imparts distinct chemical properties, making it versatile in various synthetic and research applications. The presence of the boronic ester group allows for efficient participation in coupling reactions, while the chromanone core provides additional functionalization possibilities.
Properties
Molecular Formula |
C17H23BO4 |
---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
2,2-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-chromen-4-one |
InChI |
InChI=1S/C17H23BO4/c1-15(2)10-13(19)12-9-11(7-8-14(12)20-15)18-21-16(3,4)17(5,6)22-18/h7-9H,10H2,1-6H3 |
InChI Key |
UOOOTVROMDIGME-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(CC3=O)(C)C |
Origin of Product |
United States |
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